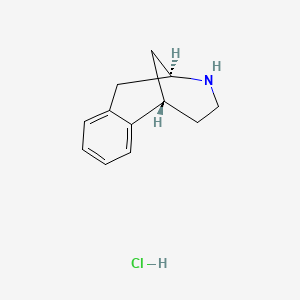![molecular formula C8H15NOS B14713119 N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine CAS No. 10533-73-0](/img/structure/B14713119.png)
N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexylidene ring substituted with a methyl group and a methylsulfanyl group, along with a hydroxylamine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine typically involves the reaction of 2-methyl-2-(methylsulfanyl)cyclohexanone with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine involves its interaction with molecular targets through its functional groups. The hydroxylamine group can form hydrogen bonds and participate in redox reactions, while the methylsulfanyl group can engage in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylhydroxylamine: Similar in structure but lacks the cyclohexylidene ring and methylsulfanyl group.
Cyclohexanone oxime: Contains a cyclohexylidene ring but lacks the methyl and methylsulfanyl substitutions.
Methanesulfonamide: Contains a methylsulfanyl group but lacks the cyclohexylidene ring and hydroxylamine group.
Uniqueness
N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine is unique due to the combination of its functional groups and ring structure, which confer distinct reactivity and potential applications. The presence of both the hydroxylamine and methylsulfanyl groups allows for diverse chemical interactions and modifications, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
10533-73-0 |
|---|---|
Formule moléculaire |
C8H15NOS |
Poids moléculaire |
173.28 g/mol |
Nom IUPAC |
N-(2-methyl-2-methylsulfanylcyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C8H15NOS/c1-8(11-2)6-4-3-5-7(8)9-10/h10H,3-6H2,1-2H3 |
Clé InChI |
CPFYYKRZWPYOMX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1=NO)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)
![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)
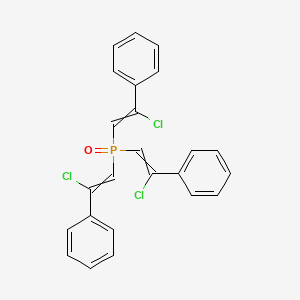

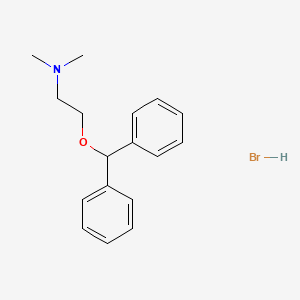
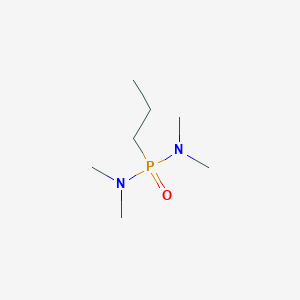


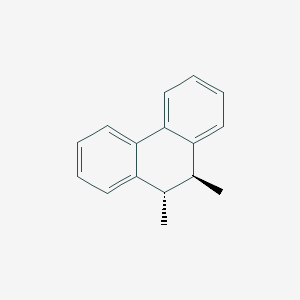
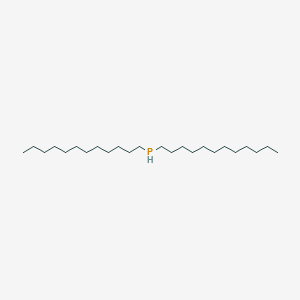
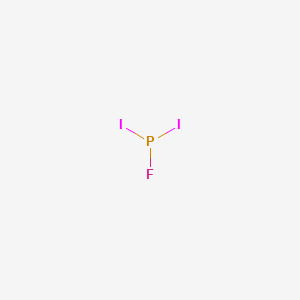

![[Bis(methylsulfanyl)methyl]benzene](/img/structure/B14713103.png)
